molecular formula C8H9NO3S B1425393 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1266936-58-6

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1425393
CAS No.: 1266936-58-6
M. Wt: 199.23 g/mol
InChI Key: MEPUJIXKIDJYNN-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both an oxolane (tetrahydrofuran) ring and a thiazole ring

Scientific Research Applications

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheets (SDS) for these compounds can provide information about their hazards, handling, storage, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetic acid with 2-mercaptooxolane under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

  • 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(Oxolan-2-yl)-1,3-thiazole-5-sulfonic acid
  • 2-(Oxolan-2-yl)-1,3-thiazole-5-methyl ester

Comparison: 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both an oxolane and a thiazole ring, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the position and nature of substituents on the thiazole ring.

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUJIXKIDJYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

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